molecular formula C23H26N2O4S B2573132 3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034252-36-1

3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2573132
CAS No.: 2034252-36-1
M. Wt: 426.53
InChI Key: OCFQRRKQTHEXBZ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a chemical compound with the molecular formula C23H26N2O4S and a molecular weight of 426.53 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, compounds containing the thiophene moiety have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . This inhibition can lead to the disruption of cellular processes and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
  • 3,4,5-trimethoxy-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide
  • 3,4,5-trimethoxy-N-(2-methyl-2-propenyl)benzamide

Uniqueness

3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of the thiophene moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds . This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-4-27-19-11-17(12-20(28-5-2)22(19)29-6-3)23(26)25-14-16-10-18(15-24-13-16)21-8-7-9-30-21/h7-13,15H,4-6,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFQRRKQTHEXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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